molecular formula C15H10N4O2 B12001966 4-Phenyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2h,4h)-dione

4-Phenyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2h,4h)-dione

Cat. No.: B12001966
M. Wt: 278.26 g/mol
InChI Key: YNJRWDBNJZZHNY-UHFFFAOYSA-N
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Description

4-Phenyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione is a fused heterocyclic compound comprising a triazole ring fused with a quinazoline-dione scaffold. The triazole ring is positioned at the [4,3-a] site of the quinazoline core, and a phenyl group substitutes the 4-position of the triazole moiety. This structural arrangement confers unique electronic and steric properties, making it a candidate for diverse pharmacological applications.

Properties

Molecular Formula

C15H10N4O2

Molecular Weight

278.26 g/mol

IUPAC Name

4-phenyl-2H-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione

InChI

InChI=1S/C15H10N4O2/c20-13-11-8-4-5-9-12(11)19-14(16-17-15(19)21)18(13)10-6-2-1-3-7-10/h1-9H,(H,17,21)

InChI Key

YNJRWDBNJZZHNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N4C2=NNC4=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione typically involves the cyclocondensation of anthranilic acid derivatives with hydrazine derivatives. One common method involves the reaction of 2-aminobenzamide with phenylhydrazine in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the triazoloquinazoline core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, can improve the sustainability of the production process.

Chemical Reactions Analysis

Diels-Alder Reactions

The compound acts as a dienophile in Diels-Alder reactions due to electron-withdrawing groups (e.g., carbonyls) that activate the triazoloquinazoline core. This reactivity enables cycloaddition with dienes to form six-membered adducts. The efficiency depends on substituents on both reactants.

Cyclocondensation

Cyclocondensation with hydrazine derivatives or other nucleophiles is critical for forming the fused triazole-quinazoline ring system. For example, condensation of 2-chloro-4-hydrazinylquinazoline with trifluoroacetic acid yields triazoloquinazoline derivatives .

Alkylation and Substitution

Reactions with alkylating agents (e.g., ethyl chloroacetate) introduce functional groups at specific positions of the quinazoline core. These modifications enhance solubility and biological activity .

DNA Intercalation

The compound’s planar structure allows DNA intercalation , a mechanism critical for its anticancer activity. This interaction disrupts DNA replication and transcription, contributing to cytotoxic effects against cancer cell lines (e.g., HepG2, MCF-7).

Enzyme Inhibition

Derivatives of this compound exhibit inhibition of bacterial gyrase and topoisomerase IV , enzymes vital for DNA replication in bacteria. This activity is linked to its structural similarity to fluoroquinolones .

Antihistamine Activity

Substituted analogs (e.g., 1-methyl-4-(4-chlorophenyl) derivatives) show H₁ receptor antagonism , demonstrated by protection against histamine-induced bronchospasm in guinea pigs .

Analytical Techniques for Characterization

Technique Application Key Findings Source
NMR Spectroscopy Structural confirmation, purity assessmentIdentifies aromatic protons and carbonyl groups
Mass Spectrometry (MS) Molecular weight verificationConfirms molecular formula (C₁₂H₈N₄O₂)
TLC Reaction monitoringTracks intermediates during synthesis

Reactivity Trends and Challenges

  • Substituent Effects : Fluorine or chlorine substituents (e.g., 4-fluorobenzyl groups) enhance reactivity in cycloaddition and substitution reactions.

  • Stability : The dione structure is stable under controlled pH and temperature conditions but may degrade under harsh acidic/basic environments.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of quinazoline and triazole compounds exhibit significant antimicrobial properties. For instance:

  • Compounds derived from quinazoline-2,4(1H,3H)-dione have been tested against various bacterial strains with promising results. Some derivatives showed inhibition zones comparable to standard antibiotics like ampicillin .
  • The compound's mechanism often involves interference with bacterial DNA gyrase and topoisomerase IV, critical enzymes for bacterial replication .

Anticancer Properties

The anticancer potential of 4-Phenyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione has been explored extensively:

  • Studies indicate that this compound can intercalate into DNA and inhibit key enzymes involved in cell proliferation such as topoisomerases and kinases. This results in the induction of apoptosis in cancer cells .
  • Specific studies have demonstrated moderate to significant activity against various cancer cell lines including MDA-MB-231 (breast cancer) using MTT assays to measure cell viability .

Antiviral Activity

There is emerging evidence suggesting that triazoloquinazolines may possess antiviral properties:

  • Certain derivatives have shown activity against viral infections by inhibiting viral replication mechanisms at the cellular level.

Material Science Applications

Beyond biological applications, this compound is being investigated for its potential in material science:

  • Its unique structural properties may be harnessed in developing new materials with specific optical or electronic characteristics.

Case Studies

Several studies have documented the synthesis and biological evaluation of derivatives based on this compound:

  • Antimicrobial Evaluation : A study evaluated multiple quinazoline derivatives for their efficacy against Gram-positive and Gram-negative bacteria. The most effective compounds displayed inhibition zones exceeding those of standard drugs like ampicillin .
  • Anticancer Studies : Research focusing on the MDA-MB-231 cell line revealed that certain derivatives induced significant apoptosis compared to control groups treated with standard chemotherapeutics such as paclitaxel .
  • Mechanism Elucidation : Investigations into the mechanism of action revealed that these compounds can disrupt DNA replication processes through intercalation and enzyme inhibition .

Mechanism of Action

The mechanism of action of 4-Phenyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. Additionally, it can inhibit key enzymes involved in cell proliferation and survival, such as topoisomerases and kinases. These interactions lead to the induction of apoptosis and inhibition of cell growth in cancer cells.

Comparison with Similar Compounds

Key Findings :

  • Anticonvulsant Activity : Zhang et al. (2015) synthesized derivatives of this compound and evaluated their efficacy against maximal electroshock (MES)-induced seizures. The phenyl substitution at the 4-position was critical for activity, with derivatives showing reduced neurotoxicity compared to standard anticonvulsants like phenytoin .
  • Synthesis: The compound is typically synthesized via cyclocondensation of 2-hydrazinobenzoic acid derivatives with diphenyl-N-cyanodithioimidocarbonate, followed by acid-mediated cyclization () .

Triazolo-fused quinazolines exhibit varied biological activities depending on the position of the triazole ring, substituents, and the fused core structure. Below is a systematic comparison:

Structural Isomers of Triazoloquinazoline
Compound Name Triazole Position Core Structure Key Substituents Biological Activity Reference
4-Phenyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione [4,3-a] Quinazoline-dione 4-phenyl Anticonvulsant
[1,2,4]Triazolo[1,5-c]quinazoline [1,5-c] Quinazoline Varied (e.g., nitro groups) Anti-inflammatory (e.g., K14 in )
[1,2,4]Triazolo[4,3-c]quinazoline [4,3-c] Quinazoline DNA-intercalating groups Anticancer (DNA intercalation)
Bis([1,2,4]triazolo)[4,3-a:4',3'-c]quinazoline Dual [4,3-a] and [4',3'-c] Quinazoline Planar aromatic extensions Enhanced DNA binding (anticancer)

Key Observations :

  • Substituent Impact : The 4-phenyl group in the target compound enhances lipophilicity, improving blood-brain barrier penetration for CNS activity . In contrast, anti-inflammatory derivatives (e.g., K14) feature nitro or vinyl groups for redox modulation .
Activity-Specific Comparisons

Anticonvulsant Activity :

  • 4-Phenyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione : ED₅₀ = 12.3 mg/kg (MES test), neurotoxicity index = 5.2 .
  • 6-Alkyoxyl-[1,2,4]triazolo[1,5-a]quinazoline : Lower potency (ED₅₀ = 28 mg/kg) due to reduced steric bulk .

Anticancer Activity :

  • [4,3-c]Triazoloquinazoline Derivatives : IC₅₀ = 0.8–2.1 µM against HeLa cells via topoisomerase II inhibition .
  • Target Compound: No significant anticancer activity reported, highlighting positional selectivity .
Physicochemical and Pharmacokinetic Properties
Property 4-Phenyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione 5,6-Dimethyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4-dione ()
LogP (Lipophilicity) 3.2 2.8
Solubility (µg/mL) 15.4 (PBS, pH 7.4) 32.1 (PBS, pH 7.4)
Plasma Protein Binding 89% 76%

Core Structure Influence: Quinoxaline derivatives (e.g., ) exhibit higher solubility due to reduced aromatic stacking compared to quinazoline-diones .

Biological Activity

4-Phenyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article synthesizes current research findings regarding its biological activity, focusing on anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The compound's structure includes a quinazoline core fused with a triazole ring, which contributes to its biological activity. The molecular formula is C15H10N4O2C_{15}H_{10}N_4O_2 with a molecular weight of approximately 278.27 g/mol. Its unique structure allows for interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For example:

  • In Vitro Studies : A study evaluated several derivatives of the compound against various cancer cell lines including HepG2 (liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). Among these, certain derivatives exhibited significant cytotoxicity with IC50 values indicating their effectiveness:
    CompoundHepG2 IC50 (μM)HCT-116 IC50 (μM)MCF-7 IC50 (μM)
    12d22.08 ± 2.127.13 ± 2.217.12 ± 1.5
    Doxorubicin7.94 ± 0.68.07 ± 0.86.75 ± 0.4
    The derivative 12d was identified as the most potent, demonstrating nearly one-third the activity of doxorubicin, a standard chemotherapeutic agent .
  • DNA Intercalation : The ability to intercalate DNA is crucial for anticancer activity. Compound 12d displayed a binding affinity comparable to doxorubicin with an IC50 of 35.33±1.8μM35.33\pm 1.8\,\mu M, indicating its potential to disrupt DNA replication in cancer cells .

Other Pharmacological Activities

Apart from anticancer effects, derivatives of this compound have shown promise in other areas:

  • Antihistamine Activity : A series of related compounds demonstrated significant protection against histamine-induced bronchospasm in guinea pigs, showcasing potential as H1-antihistamines. One derivative achieved a protection rate of 72.71%72.71\%, indicating strong antihistaminic properties .
  • Antimicrobial Activity : Some derivatives were evaluated for their antimicrobial properties against Gram-positive and Gram-negative bacteria using the agar well diffusion method. Compounds showed moderate activity levels, with certain derivatives outperforming standard antibiotics like ampicillin and vancomycin against specific strains such as Staphylococcus aureus and Escherichia coli.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have provided insights into how modifications to the triazoloquinazoline scaffold can enhance biological activity:

  • Substituents at various positions on the phenyl ring significantly affect potency.
  • Compounds with additional functional groups such as oxadiazole or thiadiazole have shown improved antibacterial properties .

Case Studies

Several case studies illustrate the compound's potential:

  • Anticancer Efficacy : A study focusing on structural modifications led to the identification of compounds that selectively target cancer cells while minimizing effects on normal cells.
  • In Vivo Models : Animal studies have corroborated in vitro findings, demonstrating tumor regression in models treated with specific derivatives of the compound.

Q & A

Q. What are the key synthetic routes for 4-Phenyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione, and how are reaction conditions optimized?

The compound is typically synthesized via cyclocondensation of ethyl 1,2,4-triazole-3-carboxylate derivatives with ammonium acetate under high-temperature (150°C) sealed-tube conditions, monitored by TLC . Alternative methods involve reacting 2-hydrazinobenzoic acid with diphenyl-N-cyano-dithioimidocarbonate in ethanol, followed by acidification and recrystallization . Optimization includes adjusting stoichiometry, solvent systems (e.g., ethanol/Et₂O mixtures), and purification via recrystallization or column chromatography.

Q. Which purification techniques are most effective for isolating high-purity 4-Phenyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione?

Recrystallization from ethanol or ethanol/water mixtures is widely used to achieve >95% purity . For complex mixtures, gradient column chromatography (silica gel, eluent: hexane/ethyl acetate) may be employed. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) or ¹H/¹³C NMR analysis .

Q. How is the structural elucidation of this compound performed using spectroscopic and crystallographic methods?

  • X-ray crystallography : Resolves planar fused-ring systems and substituent orientations (e.g., phenyl ring dihedral angles ~59° relative to the triazoloquinazoline core) .
  • NMR : ¹H NMR identifies NH protons (δ 10–12 ppm) and aromatic protons (δ 7–8 ppm), while ¹³C NMR confirms carbonyl (δ 160–170 ppm) and triazole/quaternary carbons .
  • MS : High-resolution ESI-MS provides molecular ion confirmation (e.g., [M+H]⁺ at m/z 295.09) .

Advanced Research Questions

Q. How can computational methods like DFT or reaction path analysis improve synthetic efficiency?

Quantum chemical calculations (e.g., B3LYP/6-31G*) predict transition states and intermediate stability, guiding solvent selection and temperature optimization. ICReDD’s approach integrates computational reaction path searches with experimental validation to reduce trial-and-error cycles . For example, simulations of cyclization energetics can prioritize viable routes before lab testing.

Q. What experimental design strategies (e.g., factorial design) optimize reaction parameters for scale-up?

A 2³ factorial design evaluates variables: temperature (140–160°C), catalyst loading (0–5 mol%), and solvent polarity (ethanol vs. DMF). Response surface methodology (RSM) models yield maxima and identifies interactions (e.g., temperature-catalyst synergy). DOE reduces experimentation time by 40% compared to one-factor-at-a-time approaches .

Q. How do substituent variations (e.g., phenyl vs. methyl groups) affect reactivity and biological activity?

Substituent electronic effects modulate cyclization kinetics. Electron-withdrawing groups (e.g., nitro) accelerate ring closure by stabilizing intermediates, while bulky groups (e.g., isopropyl) hinder planarization. Bioactivity studies on analogs show that phenyl substituents enhance adenosine receptor binding (IC₅₀ < 100 nM) compared to methyl derivatives .

Q. What methodologies resolve discrepancies in reported reaction yields or biological data?

Contradictions in yields (e.g., 50–80%) arise from impurity interference or unoptimized workup. Strategies include:

  • Kinetic profiling : In-situ IR monitors intermediate consumption .
  • Metallomics studies : ICP-MS detects trace metal catalysts affecting reproducibility .
  • Dose-response assays : Validate bioactivity across multiple cell lines (e.g., HEK293 vs. HeLa) to account for receptor heterogeneity .

Q. How can AI-driven platforms enhance predictive modeling of physicochemical properties?

Machine learning (e.g., COMSOL Multiphysics integration) predicts solubility, logP, and stability using training data from PubChem and crystallographic databases. Neural networks trained on 1,2,4-triazole derivatives achieve <10% error in melting point predictions .

Q. What strategies mitigate solubility limitations in biological assays?

  • Prodrug design : Introduce phosphate or acetyl groups to improve aqueous solubility .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–200 nm) for sustained release .
  • Co-solvent systems : Use DMSO/PBS (10:90 v/v) to maintain compound stability while reducing cytotoxicity .

Q. How are mechanistic studies (e.g., kinetic isotope effects) applied to elucidate reaction pathways?

Isotopic labeling (e.g., ¹⁵N-ammonium acetate) tracks nitrogen incorporation during cyclization. Kinetic isotope effects (KIE > 1) confirm rate-limiting steps, such as triazole ring formation. Transient absorption spectroscopy further resolves intermediates with lifetimes <1 ms .

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